molecular formula C9H15NO2 B068607 L-Proline, 2-(3-buten-1-yl)- CAS No. 178752-81-3

L-Proline, 2-(3-buten-1-yl)-

Cat. No. B068607
M. Wt: 169.22 g/mol
InChI Key: OFHNEECFOQNBAB-VIFPVBQESA-N
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Description

Synthesis Analysis

While specific synthesis methods for “L-Proline, 2-(3-buten-1-yl)-” were not found, L-Proline has been used as a catalyst in the synthesis of functionalized indol-3-yl pyran derivatives by multi-component reactions . Another study mentions an efficient L-Proline catalyzed one-pot synthesis of 3-amino-alkylated indoles via a three-component Mannich-type reaction .


Molecular Structure Analysis

The molecular formula of “L-Proline, 2-(3-buten-1-yl)-” is C9H15NO2 . Unfortunately, the specific molecular structure was not found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “L-Proline, 2-(3-buten-1-yl)-” were not found, L-Proline has been used as a catalyst in various organic reactions . For instance, it has been used in asymmetric aldol condensations, Mannich reactions, Diels–Alder reactions, Michael additions, and many multi-component reactions .

Safety And Hazards

The safety data sheet for L-Proline suggests avoiding contact with skin and eyes, avoiding dust formation in confined areas, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for “L-Proline, 2-(3-buten-1-yl)-” were not found, a study on urinary mercapturic acids to assess exposure to benzene and other volatile organic compounds in coke oven workers could be relevant . This study used urinary levels of N-acetyl-S-phenyl-L-cysteine (SPMA) (metabolite of benzene), N-acetyl-S- (2-hydroxy-1/2-phenylethyl)-L-cysteine (PHEMA) (metabolite of styrene), N-acetyl-S- (2-cyanoethyl)-L-cysteine (CEMA) (metabolite of acrylonitrile), N-acetyl-S- [1- (hydroxymethyl)-2-propen-1-yl)-L-cysteine and N-acetyl-S- (2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA) (metabolites of 1,3-butadiene) to assess exposure .

properties

IUPAC Name

(2S)-2-but-3-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-5-9(8(11)12)6-4-7-10-9/h2,10H,1,3-7H2,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHNEECFOQNBAB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline, 2-(3-buten-1-yl)-

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